
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine is a synthetic compound characterized by the presence of fluorine, nitro, and trifluoroacetyl groups attached to the phenylalanine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine typically involves multiple steps, starting with the nitration of p-fluoroaniline to produce 4-fluoro-3-nitroaniline . This intermediate is then subjected to further reactions to introduce the trifluoroacetyl group and the phenylalanine moiety. The reaction conditions often require anhydrous environments and the use of strong acids like sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing reaction time and cost. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve these goals.
化学反应分析
Types of Reactions
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-fluoro-3-amino-N-(trifluoroacetyl)-L-phenylalanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and trifluoroacetyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .
相似化合物的比较
Similar Compounds
4-Fluoro-3-nitroaniline: Shares the nitro and fluoro groups but lacks the trifluoroacetyl and phenylalanine moieties.
3-Nitro-L-phenylalanine: Contains the nitro group and phenylalanine backbone but lacks the fluoro and trifluoroacetyl groups.
N-(Trifluoroacetyl)-L-phenylalanine: Contains the trifluoroacetyl and phenylalanine moieties but lacks the nitro and fluoro groups.
Uniqueness
4-Fluoro-3-nitro-N-(trifluoroacetyl)-L-phenylalanine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoroacetyl group can enhance the compound’s stability and lipophilicity, while the nitro and fluoro groups can influence its reactivity and binding interactions.
属性
CAS 编号 |
188624-28-4 |
|---|---|
分子式 |
C11H8F4N2O5 |
分子量 |
324.18 g/mol |
IUPAC 名称 |
(2S)-3-(4-fluoro-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H8F4N2O5/c12-6-2-1-5(4-8(6)17(21)22)3-7(9(18)19)16-10(20)11(13,14)15/h1-2,4,7H,3H2,(H,16,20)(H,18,19)/t7-/m0/s1 |
InChI 键 |
SJJBGAFWMIATJC-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C(F)(F)F)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
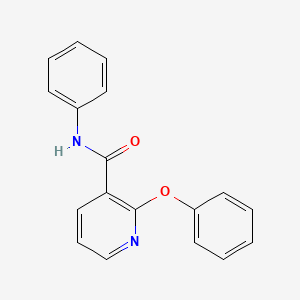
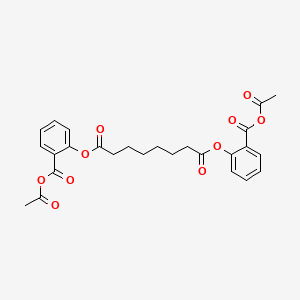
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
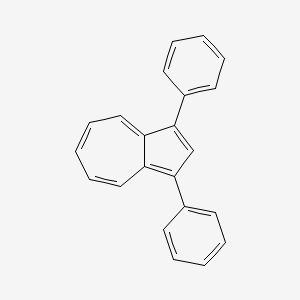
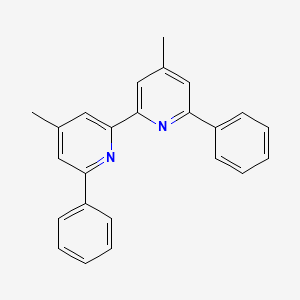


![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
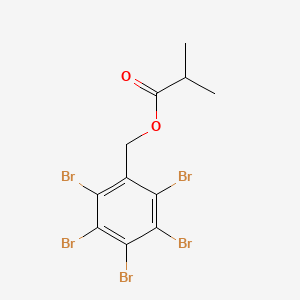
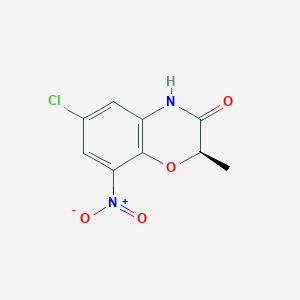
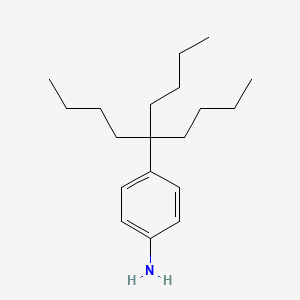
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
